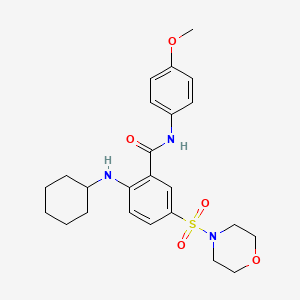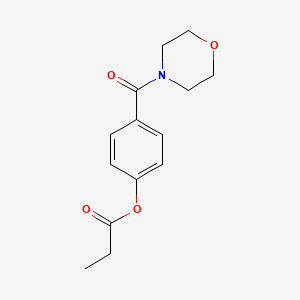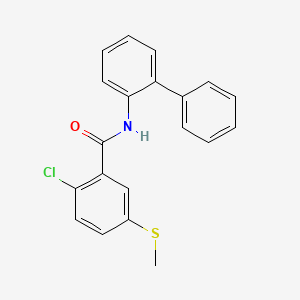![molecular formula C21H20N2O2 B4398751 2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4398751.png)
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide, also known as MPPA, is a chemical compound that has been studied for its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of effects on the body.
Mécanisme D'action
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide acts as a selective estrogen receptor modulator, meaning that it selectively binds to and modulates the activity of the estrogen receptor. This compound has been shown to act as an estrogen receptor antagonist in breast cancer cells, blocking the growth-promoting effects of estrogen. This compound has also been shown to have neuroprotective effects by modulating the activity of the estrogen receptor in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the tissue and cell type involved. In breast cancer cells, this compound has been shown to inhibit the growth of cancer cells by blocking the estrogen receptor. In the brain, this compound has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases. In the cardiovascular system, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may have implications for the treatment of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide in lab experiments is its selectivity for the estrogen receptor, which allows for targeted modulation of estrogen signaling pathways. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
For research on 2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide include further elucidation of its mechanisms of action in different tissues and cell types, as well as exploration of its potential therapeutic applications in a variety of diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as to optimize its dosing and delivery methods.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by blocking the estrogen receptor. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may have implications for the treatment of heart disease.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-16-2-8-20(9-3-16)25-15-21(24)23-19-6-4-17(5-7-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAPQJJEABDXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[3-(8-quinolinyloxy)propoxy]phenyl}-2-butanone](/img/structure/B4398679.png)

![N-dibenzo[b,d]furan-3-yl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4398689.png)
![4-[2-(4-chloro-3-methylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4398695.png)

![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4398704.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propyl}piperazine hydrochloride](/img/structure/B4398715.png)
![4-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4398723.png)
![2-fluoro-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4398730.png)

![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4398754.png)
![2-(4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398756.png)
![4-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398764.png)
![5-{[(2-methoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4398775.png)